molecular formula C11H18N2O4 B8766414 Tert-butyl 3-acetamido-4-oxopyrrolidine-1-carboxylate

Tert-butyl 3-acetamido-4-oxopyrrolidine-1-carboxylate

Cat. No. B8766414
M. Wt: 242.27 g/mol
InChI Key: LLSKZGUHVWJKMX-UHFFFAOYSA-N
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Patent
US07750034B2

Procedure details

A solution of tert-butyl 3-(acetylamino)-4-hydroxypyrrolidine-1-carboxylate obtained in Step A (680 mg) in dichloromethane (8 mL) was treated with 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (1.77 g) and stirred overnight at room temperature. The solution was then evaporated and purified on a Biotage Horizon® system (silica, gradient 50-90% ethyl acetate in hexane) to yield the title compound. LC-MS 243.2 (M+1).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]1[CH:9]([OH:10])[CH2:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6]1)(=[O:3])[CH3:2].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C1=CC=CC=2)=O>ClCCl>[C:1]([NH:4][CH:5]1[C:9](=[O:10])[CH2:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
680 mg
Type
reactant
Smiles
C(C)(=O)NC1CN(CC1O)C(=O)OC(C)(C)C
Name
Quantity
1.77 g
Type
reactant
Smiles
CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was then evaporated
CUSTOM
Type
CUSTOM
Details
purified on a Biotage Horizon® system (silica, gradient 50-90% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NC1CN(CC1=O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.